7ACC2

MCT1 lactate transport IC50

7ACC2 is the only commercially available MCT inhibitor with a validated dual mechanism: it blocks MCT1/MCT4-mediated lactate influx while simultaneously inhibiting mitochondrial pyruvate carrier (MPC). This traps MCT1 in an inward‑open conformation, preventing compensatory glucose oxidation—a failure mode of AR‑C155858 and AZD3965. For labs studying lactate‑based metabolic symbiosis or tumor reoxygenation/radiosensitization, substitution with single‑target MCT1 inhibitors introduces mechanistic artifacts. Procure 7ACC2 to ensure experimental reproducibility and translational relevance.

Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
Cat. No. B605019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7ACC2
Synonyms7ACC2;  7 ACC2;  7-ACC2.
Molecular FormulaC18H15NO4
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O
InChIInChI=1S/C18H15NO4/c1-19(11-12-5-3-2-4-6-12)14-8-7-13-9-15(17(20)21)18(22)23-16(13)10-14/h2-10H,11H2,1H3,(H,20,21)
InChIKeyXTKDQPFUOFAMRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





7ACC2: A Dual-Action MCT/MPC Inhibitor for Lactate Transport Modulation in Cancer Metabolism Research


7ACC2 (CAS 1472624-85-3) is a synthetic carboxycoumarin derivative [1] that functions as a potent inhibitor of monocarboxylate transporters (MCTs) and mitochondrial pyruvate carrier (MPC) [2]. It primarily targets lactate uptake mediated by MCT1 and MCT4, with distinct inhibitory profiles . The compound blocks extracellular lactate influx without affecting efflux in tumor cells expressing MCT1 and MCT4 transporters . 7ACC2 has demonstrated in vitro and in vivo efficacy in disrupting lactate-dependent cancer growth and sensitizing tumors to radiotherapy [3].

Why Substituting 7ACC2 with Generic MCT1 Inhibitors Like AZD3965 or AR-C155858 Fails in Lactate Flux Research


MCT inhibitors are not functionally equivalent; their mechanisms, selectivity, and downstream metabolic effects vary dramatically. 7ACC2 possesses a unique dual mechanism, inhibiting both MCT-mediated lactate uptake and mitochondrial pyruvate transport, leading to intracellular pyruvate accumulation and uncompensated respiration inhibition [1]. In contrast, selective MCT1 inhibitors like AR-C155858 fail to block MPC and can trigger compensatory glucose oxidation, limiting their cytotoxic efficacy [2]. Furthermore, 7ACC2 uniquely traps MCT1 in an inward-open conformation, a binding mode distinct from that of AZD3965 and BAY-8002, which induce outward-open states [3]. These mechanistic differences translate to divergent experimental outcomes, making direct substitution scientifically invalid.

Quantitative Evidence for Selecting 7ACC2 Over Other MCT and MPC Inhibitors


Comparative Potency in Lactate Uptake Inhibition: 7ACC2 vs. AR-C155858 and 7ACC1

7ACC2 inhibits [14C]-lactate influx with an IC50 of 11 nM . This potency is comparable to that of the selective MCT1 inhibitor AR-C155858, which has an IC50 of 25 nM for lactate uptake in 4T1 breast cancer cells [1], and is approximately 78-fold more potent than the structurally related analog 7ACC1, which has an IC50 of 860 nM .

MCT1 lactate transport IC50

Unique Lack of MCT1 Inhibition in Xenopus Oocytes: 7ACC2 vs. AR-C155858

In MCT1-expressing Xenopus oocytes, 7ACC2 fails to inhibit 14C-lactate uptake, whereas AR-C155858 potently inhibits uptake in a dose-dependent manner [1]. This finding demonstrates that 7ACC2's primary inhibitory action is not through direct MCT1 blockade in this model system, distinguishing it from classic MCT1 inhibitors.

MCT1 Xenopus oocytes lactate transport

Differential Impact on 3-Bromopyruvate Uptake: 7ACC2 vs. AR-C155858

Unlike the MCT1/2 inhibitor AR-C155858, 7ACC2 does not block MCT1-mediated uptake of the anticancer drug 3-bromopyruvate (3-BP) . This selectivity profile allows for the use of 7ACC2 in combination studies without interfering with the cellular uptake of 3-BP.

3-bromopyruvate MCT1 drug transport

Unique Structural Binding Mode: Inward-Open Conformation Trapping by 7ACC2

Cryo-EM structures reveal that 7ACC2 traps MCT1 in an inward-open conformation, whereas inhibitors like AZD3965 and BAY-8002 induce outward-open states [1]. This distinct binding mode correlates with 7ACC2's unique ability to inhibit MPC and block lactate uptake indirectly.

cryo-EM MCT1 conformational state

Functional Outcome: Cytotoxicity vs. Cytostasis in 3D Spheroids

In 3D spheroid models, 7ACC2 induces cytotoxic effects, while MCT1 inhibition alone leads to cytostatic effects [1]. This functional distinction highlights that blocking MPC with 7ACC2 results in a more potent anti-tumor outcome compared to simply inhibiting lactate uptake.

spheroids cytotoxicity metabolic symbiosis

Optimal Research and Preclinical Applications for 7ACC2 in Cancer Metabolism and Radiotherapy Studies


Dissecting Lactate-Based Metabolic Symbiosis in Tumor Microenvironments

7ACC2 is uniquely suited for studies investigating lactate-based metabolic symbiosis between glycolytic and oxidative cancer cells [1]. Its dual inhibition of MCT and MPC allows researchers to block both lactate uptake and compensatory glucose oxidation, providing a more complete disruption of the symbiotic metabolic network than MCT1-selective inhibitors [2].

Evaluating Radiosensitization Strategies in Preclinical Tumor Models

7ACC2 has been shown to induce tumor reoxygenation and potentiate radiotherapy in vivo [3]. This application is particularly valuable for preclinical studies aiming to enhance the efficacy of radiation therapy by targeting tumor metabolism, a property not shared by all MCT inhibitors [4].

Investigating the Role of MPC in Cancer Cell Metabolism and Drug Resistance

As a potent MPC inhibitor, 7ACC2 serves as a critical tool for studying the role of mitochondrial pyruvate transport in cancer cell metabolism, proliferation, and resistance to therapy [5]. Its use in combination with 13C-labeled substrates can reveal metabolic flux alterations, providing insights distinct from those obtained with MCT1 inhibitors [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7ACC2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.